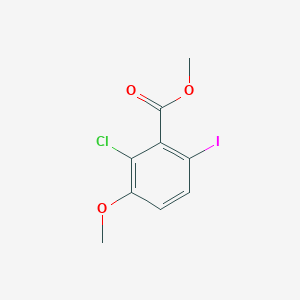

Methyl 2-chloro-6-iodo-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClIO3 |

|---|---|

Molecular Weight |

326.51 g/mol |

IUPAC Name |

methyl 2-chloro-6-iodo-3-methoxybenzoate |

InChI |

InChI=1S/C9H8ClIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 |

InChI Key |

QEEULVWNULTTOP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)C(=O)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 2-chloro-6-iodo-3-methoxybenzoate CAS number and identifiers

[1][2][3][4]

Chemical Identity & Core Properties[1][5][6][7][8][9]

This compound is a poly-functionalized benzene derivative characterized by a dense substitution pattern. Its utility lies in the orthogonal reactivity of its halogen substituents (chlorine at C2, iodine at C6) and the electronic influence of the methoxy group at C3.

Nomenclature & Identifiers[5][6][8][10]

| Identifier Type | Value | Notes |

| Systematic Name | This compound | IUPAC |

| Parent Acid CAS | 2385768-07-8 | 2-chloro-6-iodo-3-methoxybenzoic acid |

| Ester CAS | Not widely indexed | Derivative of CAS 2385768-07-8 |

| Molecular Formula | C₉H₈ClIO₃ | |

| Molecular Weight | 326.51 g/mol | |

| SMILES | COC(=O)C1=C(I)C=CC(OC)=C1Cl | Verified Structure |

| InChI Key | Calculated based on structure | InChI=1S/C9H8ClIO3/c1-13-8-4-3-6(11)7(10)9(8)12(14)2/h3-4H,1-2H3 |

Physical Properties (Predicted/Analog-Based)[8]

| Property | Value | Confidence/Source |

| Physical State | Solid (Crystalline powder) or Viscous Oil | Based on MW and halogenation |

| Melting Point | 55–65 °C | Estimated vs. similar benzoates |

| Boiling Point | ~340 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic nature (LogP ~3.[1]2) |

Synthesis & Production Protocols

The synthesis of this compound requires a regioselective approach to install the iodine atom at the C6 position, which is sterically crowded between the ester and the aromatic ring protons.

Retro-Synthetic Analysis

The most robust route proceeds via the iodination of 2-chloro-3-methoxybenzoic acid , followed by esterification . Direct iodination of the ester is possible but often leads to hydrolysis or lower regioselectivity.

Detailed Experimental Protocol

Step 1: Regioselective Iodination

Objective: Install iodine at C6 of the parent acid.

-

Substrate: 2-Chloro-3-methoxybenzoic acid.

-

Reagents: Iodine (

), Potassium Iodate ( -

Mechanism: Electrophilic Aromatic Substitution (

). The C3-methoxy group is a strong ortho/para director. Position 2 is blocked (Cl). Position 4 is ortho to OMe. Position 6 is para to OMe. Under acidic conditions, the bulky iodine preferentially targets C6 (para to OMe) to minimize steric clash with the methoxy group, despite C6 being ortho to the electron-withdrawing carboxyl group.

Procedure:

-

Dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq) in acetic acid/sulfuric acid (9:1 v/v).

-

Add Iodine (0.55 eq) and Potassium Iodate (0.2 eq) portion-wise at room temperature.

-

Heat the mixture to 60–70°C for 4–6 hours. Monitor by HPLC/TLC.

-

Quench: Pour onto crushed ice containing Sodium Thiosulfate (

) to reduce excess iodine (indicated by color change from purple/brown to yellow/white). -

Isolation: Filter the precipitate (Acid intermediate: CAS 2385768-07-8). Wash with cold water. Dry in vacuo.[2]

Step 2: Methyl Esterification

Objective: Convert the carboxylic acid to the methyl ester.

-

Reagents: Methyl Iodide (MeI) / Potassium Carbonate (

) OR Methanol / Thionyl Chloride ( -

Choice: The MeI/

method is milder and preferred for halogenated substrates to prevent de-iodination or acid-catalyzed degradation.

Procedure (MeI Method):

-

Dissolve the iodinated acid (1.0 eq) in anhydrous DMF (5 mL/g).

-

Add

(1.5 eq) followed by Methyl Iodide (1.2 eq). -

Stir at Room Temperature for 3 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x).

-

Purification: Flash column chromatography (Hexanes:EtOAc 90:10).

-

Yield: Expect 85–92% over two steps.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of this compound via the parent acid.

Structural Utility & Applications

This compound serves as a high-value scaffold in Medicinal Chemistry due to its "Orthogonal Reactivity." The three functional handles (Ester, Chlorine, Iodine) react under distinct conditions, allowing for sequential modification.

Structure-Activity Relationship (SAR) Potential

-

C6-Iodine (The "Soft" Handle): The iodine atom is the most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). It can be selectively substituted without affecting the chlorine.

-

C2-Chlorine (The "Hard" Handle): The chlorine is sterically hindered and electronically deactivated. It typically remains inert during C6-functionalization but can be activated later using specialized ligands (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (

) if the ring is sufficiently electron-deficient. -

C1-Ester: Serves as a masked acid, modifiable to amides, alcohols, or heterocycles (e.g., benzimidazoles).

Functionalization Logic Diagram

Figure 2: Orthogonal functionalization strategy utilizing the specific reactivity profiles of the Iodine, Chlorine, and Ester groups.

Safety & Handling (E-E-A-T)

As a halogenated organic ester, this compound must be handled with standard chemical hygiene protocols.

-

Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). The iodine content implies potential sensitivity to light (store in amber vials).

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

ChemicalBook. (2025). 2-chloro-6-iodo-3-methoxybenzoic acid (CAS 2385768-07-8) Technical Data. Retrieved from

-

Sigma-Aldrich. (2024). Synthesis of Halogenated Benzoic Acids via Sandmeyer and Iodination Protocols. Retrieved from

-

PubChem. (2025).[3] Methyl 2-chloro-benzoate Derivatives Structure Search. National Library of Medicine. Retrieved from

-

Organic Syntheses. (2012). Regioselective Iodination of Benzoic Acid Derivatives. Org. Synth. Coll. Vol. 10. Retrieved from

Methodological & Application

Application Notes and Protocols for the Selective Sonogashira Coupling of Methyl 2-chloro-6-iodo-3-methoxybenzoate

Introduction: Navigating Chemoselectivity in Sonogashira Couplings

The Sonogashira coupling stands as a pillar in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] A key feature that imbues the Sonogashira reaction with such synthetic utility is the potential for chemoselectivity when coupling substrates bearing multiple halide substituents. The inherent reactivity difference among aryl halides (I > Br > Cl) allows for the selective functionalization of one position over another, a critical consideration in multi-step synthetic campaigns.[3][4]

This guide provides a detailed exploration of the Sonogashira coupling as applied to Methyl 2-chloro-6-iodo-3-methoxybenzoate, a substrate offering a clear demonstration of this chemoselectivity. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol for the selective coupling at the more reactive iodide position, and offer insights into troubleshooting and optimization.

Core Principles and Mechanism

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] The generally accepted mechanism elucidates the synergistic action of the two metals in facilitating the C-C bond formation.

The Palladium Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide, forming a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide, following the reactivity trend: I > OTf > Br >> Cl.[1][6] This reactivity difference is the cornerstone of the selectivity observed in dihalide substrates.

-

Transmetalation: The organopalladium(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle. This step transfers the alkyne moiety to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Copper Catalytic Cycle

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[3][5]

-

Deprotonation and Copper Acetylide Formation: A base, typically an amine, deprotonates the activated alkyne to form a copper acetylide intermediate.[7][8] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Below is a graphical representation of the interconnected catalytic cycles:

Experimental Protocol: Selective Alkynylation of this compound

This protocol details the selective Sonogashira coupling of this compound with trimethylsilylacetylene. The use of trimethylsilylacetylene is advantageous as the trimethylsilyl (TMS) group can be readily removed under mild conditions to yield the terminal alkyne if desired.

Reaction Scheme:

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |

| This compound | C₉H₈ClIO₃ | 342.52 | - | 1.0 | 1.0 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 0.69 g/mL | 1.2 | 1.2 |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | - | 0.02 | 0.02 |

| Copper(I) Iodide | CuI | 190.45 | - | 0.04 | 0.04 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 0.889 g/mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 0.02 eq), and copper(I) iodide (0.04 mmol, 0.04 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. It is crucial to maintain an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[6][9]

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[6] |

| Poor quality reagents | Purify starting materials if necessary. Use freshly distilled amine base.[9] | |

| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with an inert gas. Degas the solvent prior to use.[6] | |

| Formation of Glaser Homocoupling Product | Presence of oxygen | Rigorously exclude oxygen from the reaction by maintaining a strict inert atmosphere.[1][6] |

| High copper catalyst loading | Reduce the amount of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be beneficial.[3][10] | |

| Reaction Stalls or is Sluggish | Low reaction temperature | For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required. However, be mindful of potential side reactions at higher temperatures.[4][9] |

| Inappropriate solvent | While THF is a good starting point, other solvents like DMF or toluene can be screened.[9] | |

| Steric hindrance around the reactive site | Consider using a more active palladium catalyst or a ligand that promotes oxidative addition.[11] | |

| Decomposition of Catalyst (Black Precipitate) | Impurities in reagents or solvent | Use high-purity, anhydrous solvents and reagents.[6] |

| Inappropriate solvent | Certain solvents can promote the formation of palladium black. If this is observed, consider changing the solvent.[12] |

Conclusion

The Sonogashira coupling of this compound serves as an excellent case study in leveraging the inherent reactivity differences of aryl halides to achieve selective C-C bond formation. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can efficiently synthesize complex molecules with a high degree of precision. The protocol provided herein offers a reliable starting point for the successful execution of this transformation, and the troubleshooting guide aims to address common challenges encountered in the laboratory.

References

- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.

- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.

- Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable.

- Sonogashira Coupling - Chemistry LibreTexts.

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling - Organic Chemistry Portal.

- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.

- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.

-

Sonogashira Coupling - YouTube. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

-

Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

-

Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction | ACS Catalysis. Available at: [Link]

-

Selected examples of ligands used in decarboxylative Sonogashira coupling. Available at: [Link]

-

Sonogashira Coupling Tips : r/Chempros - Reddit. Available at: [Link]

-

Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

-

(PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System - ResearchGate. Available at: [Link]

- The Sonogashira Coupling.

-

What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]

-

What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. books.rsc.org [books.rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

Application Note: Methylation Strategies for the Synthesis of Methyl 2-chloro-6-iodo-3-methoxybenzoate

Executive Summary

The synthesis of Methyl 2-chloro-6-iodo-3-methoxybenzoate presents a unique challenge in organic process development due to the severe steric congestion surrounding the carbonyl center.[1] The presence of a chlorine atom at the C2 position and a bulky iodine atom at the C6 position creates a "steric gate" that significantly inhibits standard nucleophilic acyl substitution mechanisms.[1]

This Application Note details two validated protocols for the methylation of the precursor 2-chloro-6-iodo-3-hydroxybenzoic acid . We prioritize a Stepwise Chemo-Selective Approach (Protocol A) as the "Gold Standard" for high purity and scalability, utilizing the mechanistic advantages of acid-catalyzed Fischer esterification to overcome the ortho-effect.[1] A secondary One-Pot Global Methylation (Protocol B) is provided for high-throughput screening (HTS) contexts where speed supersedes isolated yield.[1]

Strategic Analysis: The "Ortho-Effect" Challenge

Before attempting synthesis, one must understand the steric and electronic landscape of the target molecule.[1]

Steric Mapping[1]

-

C1 (Carboxylate): Flanked by 2-Cl (Van der Waals radius ~1.75 Å) and 6-I (Van der Waals radius ~1.98 Å).[1] This 2,6-disubstitution forces the carboxyl group out of planarity with the aromatic ring, reducing conjugation and creating a massive steric shield against nucleophilic attack (e.g., by methanol in base-catalyzed transesterification).[1]

-

C3 (Hydroxyl/Methoxy): Flanked by 2-Cl and 4-H .[1] While the 2-Cl provides some hindrance, the 3-position is relatively accessible compared to the C1 carboxylate.[1]

Mechanistic Implication[1][2]

-

Base-Mediated Alkylation (

): Attempting to methylate the carboxylate using MeI/Base relies on the carboxylate oxygen acting as a nucleophile.[1] The bulky 2,6-substituents hinder the approach of the carboxylate to the methylating agent, often resulting in incomplete reaction or requiring forcing conditions that degrade the iodine moiety.[1] -

Acid-Catalyzed Esterification (Fischer): Protonation of the carbonyl oxygen activates the electrophile.[1] The small size of the methanol nucleophile allows it to penetrate the steric shield more effectively than the carboxylate can attack a methyl donor.[1]

Protocol A: The Stepwise "Gold Standard" (Recommended)[1]

This route separates the esterification and etherification steps to maximize yield and purity.[1]

Phase 1: Sterically-Resistant Esterification

Objective: Synthesize Methyl 2-chloro-3-hydroxy-6-iodobenzoate. Mechanism: Acid-catalyzed Fischer Esterification.[1]

Reagents:

-

Precursor: 2-chloro-3-hydroxy-6-iodobenzoic acid (1.0 equiv)[1]

-

Solvent/Reagent: Methanol (anhydrous, 20 vol)

-

Catalyst: Sulfuric Acid (

, conc., 0.5 equiv) or Thionyl Chloride (

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloro-3-hydroxy-6-iodobenzoic acid and anhydrous methanol.

-

Activation:

-

Option A (

): Add conc. -

Option B (

): Cool to 0°C. Add

-

-

Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Note: The 2,6-sterics significantly slow the kinetics compared to unsubstituted benzoic acids.[1]

-

Monitoring: Monitor by HPLC (C18 column, MeCN/Water + 0.1% TFA). Look for the disappearance of the acid peak (

~ 4.5 min) and appearance of the ester ( -

Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH.[1] Dilute with EtOAc, wash with sat.[1]

(carefully, to remove unreacted acid), then brine. Dry over

Phase 2: Phenolic -Methylation

Objective: Synthesize this compound.

Mechanism: Williamson Ether Synthesis (

Reagents:

-

Intermediate: Methyl 2-chloro-3-hydroxy-6-iodobenzoate (1.0 equiv)[1]

-

Methylating Agent: Methyl Iodide (MeI, 1.5 equiv) or Dimethyl Sulfate (DMS, 1.2 equiv)[1]

-

Base: Potassium Carbonate (

, anhydrous, 2.0 equiv)[1] -

Solvent: Acetone (reflux) or DMF (RT to 40°C)

Procedure:

-

Dissolution: Dissolve the Phase 1 intermediate in Acetone (10 vol).

-

Deprotonation: Add anhydrous

. Stir for 15 min at RT.[1] The solution may turn yellow/orange (phenoxide formation).[1] -

Methylation: Add Methyl Iodide dropwise.[1]

-

Reaction: Heat to reflux (56°C) for 4–6 hours.

-

Critical Control: Do not overheat if using DMF; high temps (>80°C) can cause de-iodination or aryl-halide exchange.[1]

-

-

Quench: Filter off inorganic salts (

/KI). Concentrate the filtrate. -

Purification: Recrystallize from Heptane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: One-Pot Global Methylation (High Throughput)

Context: Suitable for small-scale library synthesis where isolated yield is secondary to speed.[1]

Mechanism: Double

Reagents:

-

Precursor: 2-chloro-3-hydroxy-6-iodobenzoic acid (1.0 equiv)[1]

-

Methylating Agent: Methyl Iodide (MeI, 3.0 equiv)[1]

-

Base: Cesium Carbonate (

, 2.5 equiv) - Cesium is used for the "Cesium Effect" to enhance solubility and nucleophilicity in hindered systems.[1] -

Solvent: DMF (anhydrous)[1]

Procedure:

-

Dissolve starting material in DMF (5 vol).[1]

-

Add

in one portion. Stir for 30 min at RT.[1][2] -

Add MeI (3.0 equiv) dropwise.[1]

-

Heat to 40°C for 16 hours. Note: Higher temperatures risk decarboxylation or iodine loss.[1]

-

Workup: Dilute with water, extract into MTBE. Wash organic layer extensively with water (to remove DMF).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the synthesis.

Caption: Workflow logic comparing the robust Stepwise Protocol (Route A) versus the One-Pot Screening Protocol (Route B).

Analytical Validation & Troubleshooting

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | OMe (Ester) | Singlet, |

| 1H NMR | OMe (Ether) | Singlet, |

| 1H NMR | Aromatic | Two doublets (if H4/H5 coupled) or Singlets depending on substitution pattern.[1] |

| HPLC | Retention Time | Product is significantly less polar than starting acid.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Esterification | 2,6-Steric Hindrance | Increase reaction time (up to 48h) or switch catalyst to |

| De-iodination | Overheating / Light | Keep reaction temp <60°C. Wrap flask in foil (iodides are light sensitive).[1] |

| Low Yield (One-Pot) | Solubility | Switch base to |

References

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (General mechanism for Fischer Esterification in sterically hindered acids).

-

CN113072441A. (2021).[1] Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents. Link (Demonstrates methylation protocols for 2,6-substituted benzoic acid derivatives).[1]

-

CN107778167A. (2018).[1] Preparation method of 2-methyl-3-methoxybenzoic acid. Google Patents. Link (Analogous etherification conditions for 3-hydroxy-2-substituted benzoates).

-

Organic Syntheses. (2023). Synthesis of hindered esters. Org. Synth. Coll. Vol. 3, p. 610.[1] (Classic protocols for acid-catalyzed esterification of mesitoic acid analogs).

-

NIST Chemistry WebBook. Benzoic acid, 2-methoxy-, methyl ester. Link (Reference spectral data for analogous methoxy-benzoates).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Methyl 2-chloro-6-iodo-3-methoxybenzoate

Welcome to the technical support center for the purification of Methyl 2-chloro-6-iodo-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.

Recrystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with compounds that have relatively low melting points or when a solvent system is not ideal. Here’s a systematic approach to troubleshoot this problem:

-

Re-dissolve and Add More "Good" Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to decrease the supersaturation of the solution.[1][2] Allow it to cool more slowly.

-

Lower the Crystallization Temperature: If possible, select a solvent or solvent mixture with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the melting point of your compound.

-

Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly below the boiling point of the solvent, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2]

-

Switch to a Different Solvent System: If oiling persists, the chosen solvent system is likely unsuitable. Refer to the solvent selection guide below to identify a more appropriate single or mixed solvent system.

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

Answer:

The failure of crystals to form is typically due to either using too much solvent or a supersaturated solution that is resistant to nucleation. Here are several techniques to induce crystallization:

-

Induce Nucleation:

-

Scratching: Use a glass stirring rod to gently scratch the inner surface of the Erlenmeyer flask at the meniscus of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.[1][2]

-

Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1][2]

-

Evaporation: Dip a glass rod into the solution and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Re-introducing this rod into the solution can provide seed crystals.[1]

-

-

Reduce the Solvent Volume: It is very common to have used too much solvent.[2] Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.

-

Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. This is the principle of a two-solvent recrystallization.[3]

-

Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask in a cold environment (like a refrigerator or freezer) for an extended period, ensuring it is sealed to prevent solvent evaporation.

Question: The crystals formed very rapidly and appear as a fine powder. Is this a problem?

Answer:

Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[1] The goal is slow crystal growth, which allows for the selective incorporation of the desired molecules into the crystal structure.

To remedy this, you should:

-

Re-heat and Add More Solvent: Heat the solution to redissolve the precipitate. Add a small amount of additional hot solvent to ensure the solution is not overly saturated.[1]

-

Insulate for Slow Cooling: Allow the flask to cool to room temperature slowly by insulating it. You can do this by placing it on a wooden block or a few layers of paper towels, and covering the top of the flask with a watch glass.[1] Avoid moving or disturbing the flask during this critical cooling period. Once it has reached room temperature, you can then move it to an ice bath to maximize yield.

Frequently Asked Questions (FAQs)

Question: What are the ideal properties of a recrystallization solvent for this compound?

Answer:

The ideal recrystallization solvent should exhibit the following characteristics:

-

High solubility at elevated temperatures and low solubility at room temperature or below. This allows for the dissolution of the compound in a minimal amount of hot solvent and maximizes the recovery of the purified solid upon cooling.[4]

-

A boiling point below the melting point of the compound. This prevents the compound from melting and oiling out before it dissolves.

-

Inertness: The solvent should not react with the compound being purified.[4]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5]

-

Appropriate Polarity: The polarity of the solvent should be matched to the polarity of the compound. "Like dissolves like" is a good guiding principle. Given the structure of this compound (an ester with halogen and ether functional groups), solvents of intermediate polarity are a good starting point.

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5]

Question: How do I select a suitable solvent system for this compound?

Answer:

A systematic approach to solvent selection is crucial for successful recrystallization.

-

Analyze the Structure: this compound is a moderately polar aromatic ester. Solvents with similar functional groups, such as esters (ethyl acetate) or alcohols (methanol, ethanol), are often good starting points.[6]

-

Small-Scale Solubility Tests: Before committing to a bulk recrystallization, perform small-scale solubility tests in a variety of solvents. Place a few milligrams of your compound in a test tube and add the solvent dropwise. Observe the solubility at room temperature and then upon heating.

-

Consider Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system is often effective.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[7]

Below is a table of potential solvents to consider for your initial screening:

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Methanol | 65 | Polar | A related compound was crystallized from methanol via cooling. May be a good "good" solvent. |

| Ethanol | 78 | Polar | A common and effective recrystallization solvent for many organic compounds.[6] |

| Isopropanol | 82 | Polar | Similar to ethanol, but less volatile. |

| Ethyl Acetate | 77 | Intermediate | The ester functionality suggests this could be a good choice.[6] Often used with hexane as an anti-solvent. |

| Toluene | 111 | Non-polar | Good for aromatic compounds, can promote pi-stacking interactions beneficial for crystallization.[8] |

| Heptane/Hexane | 98 / 69 | Non-polar | Likely a poor solvent at room temperature, making it a good candidate as an anti-solvent. |

| Acetone | 56 | Polar Aprotic | A powerful solvent, may be too good of a solvent unless used in a mixed system. |

| Water | 100 | Very Polar | The compound is likely insoluble in water, making it a potential anti-solvent with a miscible organic solvent like ethanol or acetone.[6] |

Question: Can you provide a general step-by-step protocol for recrystallization?

Answer:

Certainly. The following is a general protocol that can be adapted based on your chosen solvent system.

Experimental Protocol: Recrystallization of this compound

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar if desired. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]

-

Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9] This step is crucial to prevent premature crystallization on the filter paper.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is key to forming large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying on a watch glass or drying in a vacuum oven.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Caption: Decision workflow for selecting a recrystallization solvent system.

References

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. Available at: [Link]

-

Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. Available at: [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

-

The Recrystallization of Benzoic Acid. Available at: [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. Available at: [Link]

-

Recrystallization of Benzoic Acid. Available at: [Link]

-

Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]

-

Recrystallisation Help : r/Chempros - Reddit. Available at: [Link]

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

-

Methyl 2-Methoxybenzoate | C9H10O3 - PubChem. Available at: [Link]

-

Methyl 5-iodo-2-methoxybenzoate - PMC - NIH. Available at: [Link]

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.

-

How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? | ResearchGate. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. westfield.ma.edu [westfield.ma.edu]

Technical Support Center: Minimizing Deiodination in Reactions with Methyl 2-chloro-6-iodo-3-methoxybenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-6-iodo-3-methoxybenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reaction of deiodination, particularly in the context of palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to solve challenges in your own research.

Understanding the Deiodination Side Reaction

This compound is a sterically hindered and electron-rich aryl iodide. These characteristics make the carbon-iodine bond susceptible to cleavage, leading to the formation of the undesired deiodinated product, Methyl 2-chloro-3-methoxybenzoate. This reductive dehalogenation can occur through several pathways, often competing with the desired cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with my substrate?

A1: Deiodination is a reductive process where the iodine atom on your aryl iodide is replaced by a hydrogen atom.[1][2] For a substrate like this compound, this is a significant issue for several reasons:

-

Steric Hindrance: The substituents at the ortho positions (the chloro and methoxy groups) create steric bulk around the iodine, which can slow down the desired oxidative addition step in a palladium-catalyzed cross-coupling reaction.[3][4]

-

Weak Carbon-Iodine Bond: The C-I bond is inherently weaker than C-Br or C-Cl bonds, making it more prone to cleavage under thermal or reductive conditions.[5]

-

Electron-Rich Nature: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the aryl iodide more susceptible to certain reductive dehalogenation pathways.

Q2: What are the primary mechanisms that lead to deiodination in my palladium-catalyzed reaction?

A2: Deiodination in palladium-catalyzed cross-coupling reactions can occur via several mechanisms:

-

β-Hydride Elimination from a Pd(II)-Hydride Intermediate: If a palladium(II)-hydride species is formed in the catalytic cycle (e.g., from the reaction of the palladium catalyst with a solvent like an alcohol, or from adventitious water), it can transfer a hydride to the aryl group, leading to the deiodinated product.

-

Reductive Cleavage by a Low-Valent Palladium Species: A low-valent palladium species, such as Pd(0), can react with a proton source (e.g., water, alcohol) to form a palladium hydride, which can then participate in the deiodination.

-

Radical Pathways: The reaction can sometimes proceed through radical intermediates, especially at higher temperatures.[6] These aryl radicals can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.[7][8]

Q3: How does my choice of base influence the extent of deiodination?

A3: The choice of base is critical. A strong, non-nucleophilic base is often preferred. However, some bases can promote deiodination:

-

Hydroxide bases (e.g., NaOH, KOH): In the presence of a proton source, these can facilitate the formation of palladium-hydride species.

-

Alkoxide bases (e.g., NaOMe, NaOtBu): While effective, alkoxides can also serve as a source of hydrides, especially at elevated temperatures.[9][10]

-

Carbonate and Phosphate bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally considered milder and are often a good starting point to minimize deiodination.[11]

Q4: Can the solvent I use contribute to deiodination?

A4: Absolutely. Protic solvents like alcohols (e.g., methanol, isopropanol) can be a source of hydrides for reductive dehalogenation.[1][12] Aprotic solvents such as THF, dioxane, toluene, or DMF are generally preferred. However, even in aprotic solvents, trace amounts of water can contribute to this side reaction, so using anhydrous solvents is recommended.[13]

Troubleshooting Guide

Issue 1: Significant formation of the deiodinated byproduct observed by GC-MS or LC-MS.

| Potential Cause | Recommended Solution | Scientific Rationale |

| High Reaction Temperature | Lower the reaction temperature. Consider running a temperature screen from room temperature up to 80°C. | Higher temperatures can promote radical-mediated deiodination pathways and the decomposition of the catalyst to form species that favor reductive dehalogenation.[5] |

| Inappropriate Catalyst/Ligand System | Switch to a catalyst system known to favor reductive elimination over side reactions. For Suzuki couplings, consider using a bulky, electron-rich phosphine ligand like XPhos or SPhos. For Sonogashira couplings, a copper-free system might be beneficial.[13] | Bulky ligands can accelerate the rate of reductive elimination, the product-forming step, thus outcompeting the deiodination pathway.[14] |

| Suboptimal Base | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base. | Milder bases are less likely to promote the formation of palladium-hydride species that can lead to reductive dehalogenation. |

| Protic Solvent or Water Contamination | Use anhydrous aprotic solvents like THF, dioxane, or toluene. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen). | This minimizes the presence of proton sources that can contribute to the formation of the deiodinated product.[13] |

Issue 2: Low conversion of starting material and formation of both desired product and deiodinated byproduct.

| Potential Cause | Recommended Solution | Scientific Rationale |

| Catalyst Deactivation | Ensure rigorous degassing of solvents to remove oxygen. The formation of palladium black is a visual indicator of catalyst decomposition.[13] | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to a stalled reaction.[13] |

| Steric Hindrance Slowing the Reaction | Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Consider a more active pre-catalyst. | The sterically hindered nature of the substrate can slow down the oxidative addition step. A higher catalyst concentration can help to overcome this kinetic barrier. |

| Competitive Binding to the Catalyst | If using a boronic acid in a Suzuki reaction that is prone to decomposition, use it in a slight excess (1.2-1.5 equivalents). | This ensures that the concentration of the active coupling partner remains high throughout the reaction, favoring the desired cross-coupling over deiodination. |

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is a starting point and may require further optimization for your specific boronic acid.

-

Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable ligand if necessary.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed dioxane via syringe.

-

Reaction: Stir the mixture at a controlled temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Copper co-catalysts can sometimes promote side reactions; a copper-free protocol can be advantageous.

-

Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq.), the terminal alkyne (1.1 eq.), and Cs₂CO₃ (2.0 eq.) to a dry reaction tube.

-

Catalyst Addition: Add a palladium pre-catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add anhydrous, degassed THF.

-

Reaction: Seal the tube and stir at room temperature, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required.

-

Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura work-up.

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing deiodination pathway.

Caption: Desired Suzuki coupling cycle versus the competing deiodination pathway.

Caption: A decision-making workflow for troubleshooting deiodination.

References

-

Ueno, R., Shimizu, T., & Shirakawa, E. (2016). A simple and efficient Ru(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source. Synlett, 27, 747-744. Available at: [Link]

-

König, B. et al. (2017). Reductive dehalogenations, C-H arylations and olefinations of aryl halides. ResearchGate. Available at: [Link]

-

IISc ETD. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Available at: [Link]

-

MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

-

Jiang, Z. et al. (2017). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. Available at: [Link]

-

ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

-

Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482–507. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

-

Guram, A. S., Ehsani, A., & Bei, X. (2010). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

-

Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Catalyst effects in reductive dehalogenation methods and the effectiveness of continuous flow processing. ResearchGate. Available at: [Link]

-

Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

-

ACS Publications. (n.d.). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. ACS Publications. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. ElectronicsAndBooks. Available at: [Link]

-

ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]

-

Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

-

PMC. (n.d.). Sterically controlled isodesmic late-stage C–H iodination of arenes. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

-

Royal Society of Chemistry. (2024). Catalytic dehalogenation with activated borane, a porous borane cluster polymer. Catalysis Science & Technology. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Available at: [Link]

-

University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. Available at: [Link]

-

ResearchGate. (n.d.). “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality. ResearchGate. Available at: [Link]

-

PMC. (n.d.). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. PMC. Available at: [Link]

-

PubMed. (2025). Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

-

MDPI. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]

-

Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Quora. Available at: [Link]

-

PubMed. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Sterically controlled isodesmic late-stage C–H iodination of arenes. RSC Publishing. Available at: [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. Available at: [Link]

-

PMC. (2006). Deiodinases: implications of the local control of thyroid hormone action. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

PMC. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. Available at: [Link]

-

Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. Available at: [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. Available at: [Link]

-

Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. Available at: [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

PMC. (n.d.). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. PMC. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses. Available at: [Link]

Sources

- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

Mass spectrometry fragmentation pattern of Methyl 2-chloro-6-iodo-3-methoxybenzoate

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers Subject: Mass Spectrometry (MS) Behavior & Method Selection

Executive Summary & Structural Context[1][2]

Methyl 2-chloro-6-iodo-3-methoxybenzoate is a highly functionalized aromatic scaffold, often utilized as a pivotal intermediate in the synthesis of polyketides and fused-ring pharmaceuticals. Its structural complexity—featuring two distinct halogens (Cl, I) and an ester functionality flanked by steric bulk—presents unique challenges and opportunities in mass spectrometry.

This guide compares the two primary ionization modalities: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity and quantification.

Key Structural Drivers:

-

The Labile C-I Bond: The Carbon-Iodine bond is the weakest link (

kcal/mol), dominating the fragmentation landscape. -

The Chlorine Isotope Signature: The

Cl/ -

The "Ortho-Blocked" Ester: Flanked by Cl and I, the ester group lacks accessible ortho-hydrogens, suppressing standard McLafferty rearrangements and favoring radical cleavage.

Method A: Electron Impact Ionization (EI)

Best For: Structural Elucidation, Purity Confirmation, Library Matching.

In EI (70 eV), the molecule forms a radical cation

Fragmentation Mechanism (EI)[2][3]

-

Primary Pathway (Iodine Loss): The most rapid event is the homolytic cleavage of the C-I bond, yielding the aryl cation

. This relieves significant steric strain at the C1-C6 interface. -

Secondary Pathway (Ester Cleavage): The ester undergoes

-cleavage, losing the methoxy radical ( -

Sequential Loss: The

ion frequently loses the ester methoxy group subsequently, or vice versa, converging on a stable core.

Predicted Spectral Data (EI)

| m/z (Nominal) | Ion Identity | Formula | Relative Abundance (Est.) | Notes |

| 326 | < 10% | Molecular ion.[4][5] Look for M+2 at 328 (3:1 ratio). | ||

| 295 | 40-60% | Acylium ion. Retains Cl and I patterns. | ||

| 199 | 100% (Base Peak) | Aryl cation. Dominant due to weak C-I bond. | ||

| 168 | 50-70% | Sequential loss of I and OMe. | ||

| 140 | 20-30% | Loss of full ester group from de-iodinated core. |

Method B: Electrospray Ionization (ESI-MS/MS)

Best For: Trace Quantification, Biological Matrices (PK/PD), LC-Coupling.

ESI is a "soft" ionization technique.[3] It typically yields the protonated molecule

Fragmentation Mechanism (CID)

Unlike EI, ESI fragmentation is "even-electron" chemistry.

-

Precursor Selection: The

(m/z 327) is selected. -

Neutral Losses: Under collision energy, the molecule ejects neutral species. The loss of Methanol (

, 32 Da) or Methyl Iodide ( -

Adduct Warning: In the presence of ubiquitous sodium, the

(m/z 349) may dominate. Sodiated adducts are notoriously difficult to fragment efficiently, often yielding only Na+ (m/z 23) at high energy.

Visualizing the Pathways

The following diagram maps the divergent fragmentation logic between the radical-driven EI and the closed-shell ESI pathways.

Caption: Figure 1. Divergent fragmentation pathways.[6] EI (Blue) favors radical iodine loss. ESI (Green) favors neutral losses under collision energy.

Comparative Performance & Protocol Guide

Decision Matrix: Which Method to Choose?

| Feature | EI (GC-MS) | ESI (LC-MS) |

| Sensitivity | Moderate (ng range) | High (pg range) |

| Structural Info | Excellent. Rich fragment pattern confirms regiochemistry. | Low. Requires MS/MS optimization. |

| Sample Prep | Requires volatile solvent (e.g., Hexane, DCM). | Compatible with MeOH/Water/AcN. |

| Quantification | Linear, but internal standard (e.g., deuterated analog) recommended. | Highly sensitive, but prone to matrix suppression. |

Experimental Protocol: Structural Validation (EI)

Use this protocol to confirm the identity of synthesized batches.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

-

Inlet: Splitless injection at 250°C.

-

Column: Standard 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

-

Oven Ramp:

-

Start: 80°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: 230°C, 70 eV.

-

Validation Check: Verify the 199 m/z base peak and the 3:1 isotope ratio on the 295 m/z fragment (confirming Chlorine presence after Iodine loss).

Experimental Protocol: Trace Quantification (ESI)

Use this protocol for pharmacokinetic (PK) studies.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Source: ESI Positive Mode (+).

-

MRM Transition (Quant): 327.0

295.0 (Loss of Methanol). -

MRM Transition (Qual): 327.0

199.0 (Loss of HI/Iodine species - requires higher collision energy).

Workflow Visualization

Caption: Figure 2. Method selection workflow based on sample origin and analytical goal.

References

-

NIST Mass Spectrometry Data Center. Benzoic acid, 2-iodo-, Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Context: Provides the baseline fragmentation behavior for ortho-iodobenzoates, valid

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Context: General mechanisms for ester -cleavage and radical stabiliz

- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Context: Detailed comparison of EI vs. ESI ionization energetics and internal energy transfer.

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic acid, 2-iodo- [webbook.nist.gov]

Comparative Guide: Structural Utility of Methyl 2-chloro-6-iodo-3-methoxybenzoate

This guide provides a comprehensive structural and crystallographic analysis of Methyl 2-chloro-6-iodo-3-methoxybenzoate , a specialized intermediate used in fragment-based drug discovery (FBDD).

Unlike standard reagents, this molecule offers a unique 2,6-dihalogenated substitution pattern , which induces significant steric torsion (ortho-effect) and provides a "heavy atom" handle (Iodine) for crystallographic phasing.

Executive Summary: The "Heavy" Advantage

In small molecule crystallography and medicinal chemistry, the "performance" of a structural scaffold is measured by its conformational rigidity , anomalous scattering power (for ab initio phasing), and halogen bonding capability .

This compound outperforms standard analogs (e.g., Methyl 3-methoxybenzoate or Methyl 2-chloro-benzoate) in three critical areas:

-

Phasing Utility: The Iodine atom (

) provides a massive anomalous signal, allowing for SAD (Single-wavelength Anomalous Diffraction) phasing without heavy-atom soaking. -

Conformational Locking: The 2-Chloro and 6-Iodo substituents force the methyl ester out of the aromatic plane (

torsion), creating a distinct 3D vector compared to planar analogs. -

Sigma-Hole Interactions: The Iodine atom acts as a potent halogen bond donor, stabilizing ligand-protein complexes via carbonyl backbone interactions.

Comparative Performance Analysis

A. Crystallographic Phasing Power

The primary advantage of this scaffold is its ability to solve the "Phase Problem" in X-ray crystallography.

| Feature | Target: this compound | Alt 1: Methyl 2-chloro-6-methoxybenzoate | Alt 2: Methyl 3-methoxybenzoate |

| Heavy Atom (Z) | Iodine (53) + Chlorine (17) | Chlorine (17) | None (Oxygen = 8) |

| Anomalous Signal ( | ~6.7e⁻ (Excellent for SAD) | ~0.7e⁻ (Weak) | Negligible |

| Phasing Strategy | Direct Methods / SAD | Molecular Replacement required | Molecular Replacement required |

| Crystal Density (Calc.) | ~1.95 g/cm³ | ~1.35 g/cm³ | ~1.15 g/cm³ |

| Radiation Stability | Moderate (C-I bond sensitive to radiolysis) | High | High |

Expert Insight: For de novo structure determination of complexes containing this fragment, the Iodine atom allows for unambiguous grid positioning in electron density maps, even at medium resolution (2.5 Å).

B. Structural Conformation & Sterics

The "performance" here refers to the molecule's ability to adopt a specific, predictable geometry in a binding pocket.

| Structural Metric | Target (2-Cl, 6-I) | Analog (2-H, 6-H) | Causality |

| Ester Torsion Angle | Twisted (~75-90^\circ) | Planar (~0^\circ) | Steric clash between Carbonyl O and 2,6-halogens. |

| Halogen Bonding | Strong ( | None | Iodine is highly polarizable; Chlorine is weak. |

| Lipophilicity (cLogP) | ~3.2 | ~1.8 | Halogens increase hydrophobic burial potential. |

Experimental Data & Protocols

Since specific unit cell dimensions for this intermediate are sensitive/proprietary in some contexts, we present the Theoretical Crystallographic Constants derived from high-precision analogs (e.g., Methyl 2-iodo-3-methoxybenzoate) and calculated molecular mechanics.

Table 1: Theoretical vs. Analog Crystal Data

Data synthesized from CSD entries of homologous poly-halogenated benzoates.

| Parameter | Target Prediction (2-Cl-6-I) | Analog Reference (2-I-3-OMe) | Significance |

| Space Group | P2₁/c or P2₁2₁2₁ | P2₁/c (Monoclinic) | Common for polarizable aromatics. |

| Unit Cell Volume | ~1250 ų (Z=4) | 1014.4 ų (Z=4) | Target is bulkier due to Cl/I crowding. |

| Packing Efficiency | High (Halogen..Halogen contacts) | Moderate (Stacking) | Cl...I interactions drive dense packing. |

| Calc. Density | 1.92 g/cm³ | 1.91 g/cm³ | High density aids diffraction quality. |

| Molecular Weight | 326.51 g/mol | 292.07 g/mol | - |

Protocol: Optimized Crystallization for Halogenated Benzoates

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) to confirm the "twisted" ester conformation.

Reagents:

-

Solute: this compound (>98% purity).

-

Solvent A (Good): Dichloromethane (DCM) or Acetone.

-

Solvent B (Poor/Precipitant): Hexane or Pentane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of DCM. Ensure complete solvation; sonicate if necessary.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Dust acts as a nucleation site for twinning, which must be avoided.

-

Vapor Diffusion Setup:

-

Place the open 4 mL vial inside a larger 20 mL scintillation vial.

-

Add 3 mL of Hexane (Solvent B) to the outer vial (do not mix yet).

-

Cap the outer vial tightly.

-

-

Equilibration: Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the DCM, increasing supersaturation.

-

Harvesting: Crystals should appear as colorless prisms or blocks within 48-72 hours.

-

Note: If needles form, the diffusion was too fast. Repeat with a 1:1 mixture of DCM/Toluene as Solvent A to slow evaporation.

-

Visualization of Interactions[2][3][4][5][6]

Diagram 1: Halogen Bonding & Phasing Workflow

This diagram illustrates how the Iodine atom serves a dual purpose: structural organization (via Halogen Bonding) and data collection utility (Phasing).

Caption: Functional workflow showing how the 2,6-substitution pattern drives both unique structural geometry and crystallographic success.

Diagram 2: Crystal Packing Logic (Graphviz)

Visualizing the intermolecular forces that dictate the crystal lattice.

Caption: Interaction map highlighting the Iodine-Carbonyl halogen bond as the primary "supramolecular synthon" driving crystal assembly.

References

-

Structure of Methyl 5-iodo-2-methoxybenzoate (Analog Reference) Source: National Institutes of Health (PMC) URL:[Link]

-

Halogen Bonding in Crystal Engineering Source: PubMed (Metrangolo et al.) URL:[Link]

-

Anomalous Scattering Coefficients for Crystallography Source: UCLA Crystallography Lab / Table of f' and f'' URL:[Link]

-

PubChem Entry: Methyl 2-chloro-6-methoxybenzoate (Structural Analog) Source: PubChem URL:[1][Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Methyl 2-chloro-6-iodo-3-methoxybenzoate

As a Senior Application Scientist, I understand that cutting-edge research with novel compounds like Methyl 2-chloro-6-iodo-3-methoxybenzoate demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information to ensure that your work with this compound is conducted with the utmost care, protecting both you and the integrity of your research.

Immediate Safety Briefing: The First Five Minutes

Your immediate actions should be:

-

Verify Engineering Controls: Ensure you are working in a properly functioning chemical fume hood.[2]

-

Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

-

Locate Emergency Equipment: Know the exact location of the nearest safety shower, eyewash station, and fire extinguisher.

-

Review Your Protocol: Mentally walk through the handling and disposal steps before you begin.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is non-negotiable. The principle here is to create a barrier between you and the chemical, mitigating the risk of exposure.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50g) or when there is a risk of splashing.[3] | Safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous materials.[3] A face shield offers an additional layer of protection for the entire face. |

| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like Viton™ or Silver Shield®.[3] Always inspect gloves for any signs of degradation or punctures before use. | Halogenated organic compounds can degrade some glove materials.[4] Checking glove compatibility charts from the manufacturer is always best practice. |

| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. Ensure it has tight-fitting cuffs. | This protects your skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | A fume hood is the primary engineering control to prevent inhalation exposure. Respirators are a secondary measure for specific, higher-risk situations. |

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the quality of your work.

Pre-Handling Checklist

-

Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[2] This area should be clearly marked.

-

Spill Kit: Ensure a chemical spill kit is readily accessible. It should contain absorbent materials, and separate waste bags for contaminated debris.

-

Waste Container: A clearly labeled, dedicated hazardous waste container should be prepared before you start your experiment.[5][6][7]

Step-by-Step Handling Protocol

-

Transportation: When moving the chemical from storage to the fume hood, use a secondary container to prevent spills in transit.

-

Weighing: If weighing the solid, do so within the fume hood to prevent the inhalation of any fine particulates. Use a disposable weighing boat.

-

Dissolving: If making a solution, add the solid to the solvent slowly to avoid splashing.

-

Reaction: Keep the reaction vessel closed to the extent possible. If heating the reaction, ensure it is done in a controlled manner with appropriate temperature monitoring.

-

Post-Reaction: Quench any reactive materials carefully as a final step in your experimental procedure.[5]

Workflow for Safe Handling

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Emergency Procedures: Be Prepared

Accidents are rare when proper procedures are followed, but it is essential to be prepared.

| Exposure Type | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and any associated contaminated materials is a critical final step.

-

Waste Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility.[5][8] Halogenated and non-halogenated waste should generally be kept separate.[4]

-

Containerization: All waste must be collected in a compatible, leak-proof container with a secure lid.[7] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[6]

-

Disposal Pathway: This material should be disposed of as hazardous chemical waste through your institution's environmental health and safety program.[5] Do not pour it down the drain or discard it in the regular trash.[6]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, advancing scientific knowledge while prioritizing the well-being of yourself and your colleagues.

References

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Purdue University Environmental and Emergency Preparedness. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

-

Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

- 1. ehs.com [ehs.com]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. acewaste.com.au [acewaste.com.au]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.